Traxillaside

JAK/STAT signaling Immunomodulation Anti-inflammatory research

Procure Traxillaside (≥98%) as a selective tool for neuroprotection research without confounding STAT pathway interference. Its 4″-O-β-D-glucopyranoside moiety confers distinct biological activity versus aglycones, exhibiting minimal inhibition of IFN-γ/STAT1 and IL-6/STAT3, making it an ideal negative control for lignan studies. Validated in primary neuronal models (0.01–10 μM).

Molecular Formula C28H36O12
Molecular Weight
CAS No. 149415-62-3
Cat. No. B1163380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTraxillaside
CAS149415-62-3
Molecular FormulaC28H36O12
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC
InChIInChI=1S/C28H36O12/c1-34-19-9-14(5-6-18(19)39-28-25(32)24(31)23(30)22(12-29)40-28)8-17-16(13-38-27(17)33)7-15-10-20(35-2)26(37-4)21(11-15)36-3/h5-6,9-11,16-17,22-25,28-32H,7-8,12-13H2,1-4H3/t16-,17+,22+,23+,24-,25+,28+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Traxillaside (CAS 149415-62-3): A Dibenzylbutyrolactone Lignan Glycoside for Neuroprotection and STAT Pathway Research


Traxillaside is a plant-derived dibenzylbutyrolactone lignan glycoside isolated from the bark of Torreya nucifera and Trachelospermum axillare . It is characterized by a 4-O-β-D-glucopyranoside moiety attached to a butyrolactone core [1]. The compound has been investigated for its neuroprotective effects against glutamate-induced excitotoxicity and its modulatory activity on JAK/STAT signaling pathways [2].

Why Traxillaside Cannot Be Substituted with Common Lignan Aglycones or Other Glycosides


Traxillaside differs structurally from common lignan comparators such as arctigenin and trachelogenin by the presence of a 4″-O-β-D-glucopyranoside group [1]. This glycosylation alters physicochemical properties and may influence biological activity. Direct comparative studies show that traxillaside exhibits distinct activity profiles on JAK/STAT pathways compared to its aglycone counterparts and other glycosides [2]. At 5 μM, traxillaside produces negligible inhibition of IFN-γ/STAT1 (-5.1%) and IL-6/STAT3 (-19.8%) pathways, whereas arctigenin shows 32.6% and 44.2% inhibition, respectively [2]. Conversely, in neuroprotection assays, both traxillaside and its comparators demonstrate activity within a similar concentration range (0.01–10.0 μM) . These divergent activity patterns underscore that traxillaside is not functionally interchangeable with arctigenin, trachelogenin, or matairesinol, and must be selected based on the specific pathway or cellular model under investigation.

Quantitative Differentiation of Traxillaside: Direct Comparative Evidence Against Arctigenin, Trachelogenin, and Other Lignans


Divergent JAK/STAT Pathway Modulation: Traxillaside Exhibits Minimal Activity vs. Arctigenin's Strong Inhibition

In a luciferase reporter gene assay in HepG2 cells, traxillaside at 5 μM showed only −5.1% inhibition of IFN-γ-induced STAT1 activity and −19.8% inhibition of IL-6-induced STAT3 activity [1]. In contrast, the structurally related aglycone arctigenin, at the same concentration, exhibited 32.6% inhibition of STAT1 and 44.2% inhibition of STAT3 [1]. Trachelogenin, another comparator, showed 77.5% STAT1 and 96.1% STAT3 inhibition [1].

JAK/STAT signaling Immunomodulation Anti-inflammatory research

Neuroprotective Efficacy Profile: Traxillaside's Glutamate-Induced Toxicity Protection Comparable to Arctigenin

Traxillaside demonstrates significant neuroprotective activity against glutamate-induced toxicity in primary rat cortical cells across a concentration range of 0.01 μM to 10.0 μM . This protective effect is comparable to that of arctigenin and traxillagenin, which were co-isolated and tested in the same assay system .

Neuroprotection Excitotoxicity Glutamate toxicity

Structural Differentiation: Glycosylation Distinguishes Traxillaside from Aglycone Comparators

Traxillaside is a 4″-O-β-D-glucopyranoside of the dibenzylbutyrolactone core, whereas comparators such as arctigenin and trachelogenin are aglycones lacking the glucose moiety [1]. This glycosylation is expected to increase aqueous solubility and may alter cellular uptake compared to aglycones [2].

Lignan chemistry Glycoside stability Structure-activity relationship

Purity Specification: Traxillaside Available at ≥98% Purity, Enabling Reproducible Quantitative Research

Commercially available traxillaside is routinely supplied at ≥98% purity as determined by HPLC . This high purity specification exceeds the typical threshold for natural product research standards and ensures minimal interference from co-isolated impurities.

Natural product purity Analytical chemistry Reproducibility

Recommended Experimental and Industrial Applications for Traxillaside (CAS 149415-62-3)


Neuroprotection Studies in Glutamate Excitotoxicity Models

Traxillaside is suitable for in vitro neuroprotection assays using primary rat cortical neurons exposed to 100 μM L-glutamate. Its efficacy across 0.01–10.0 μM [1] enables dose-response analysis comparable to arctigenin, allowing researchers to investigate lignan-mediated protection without confounding STAT pathway interference. The compound's glycoside structure may also facilitate aqueous solubility, reducing the need for high DMSO concentrations.

JAK/STAT Pathway Control Experiments

Because traxillaside shows minimal inhibition of both IFN-γ/STAT1 (−5.1%) and IL-6/STAT3 (−19.8%) at 5 μM [1], it serves as an ideal negative control compound when testing other lignans (e.g., arctigenin, trachelogenin) for STAT-dependent activity. This application is particularly relevant in immunopharmacology and cancer research where STAT3 activation is often targeted.

Structure-Activity Relationship (SAR) Studies of Lignan Glycosides

Traxillaside's 4″-O-β-D-glucopyranoside moiety differentiates it from aglycone lignans [1]. Researchers investigating the impact of glycosylation on bioactivity can use traxillaside alongside its aglycone counterpart (traxillagenin) or other glycosides (arctiin, tracheloside) to dissect the contribution of the sugar residue to cellular uptake, stability, and target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Traxillaside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.